(3-Aminophenyl)(4-aminophenyl)methanone
Description
(3-Aminophenyl)(4-aminophenyl)methanone is a diarylketone featuring two aromatic rings substituted with amino groups at the 3- and 4-positions. The compound’s molecular formula is C₁₃H₁₂N₂O (molecular weight: 212.25 g/mol), and it belongs to the class of aryl-phenylketones, characterized by a ketone bridge linking two aromatic systems .
Properties
CAS No. |
51458-66-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(3-aminophenyl)-(4-aminophenyl)methanone |
InChI |
InChI=1S/C13H12N2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,14-15H2 |
InChI Key |
YKNMIGJJXKBHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Isomers
The following table summarizes key structural analogs, their substitution patterns, and CAS numbers:
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Bis(4-aminophenyl)methanone | 4-NH₂ on both phenyl rings | 611-98-3 | C₁₃H₁₂N₂O | 212.25 |
| Bis(3-aminophenyl)methanone | 3-NH₂ on both phenyl rings | 611-79-0 | C₁₃H₁₂N₂O | 212.25 |
| (4-Aminophenyl)(phenyl)methanone | 4-NH₂ on one phenyl ring | 444317-48-0 | C₁₃H₁₁NO | 197.24 |
| (3-Aminophenyl)(pyridin-4-yl)methanone | 3-NH₂ phenyl + pyridine ring | PHY0181846 | C₁₂H₁₀N₂O | 198.22 |
| (4-Aminophenyl)(cyclobutyl)methanone | 4-NH₂ phenyl + cyclobutyl | 1339232-25-5 | C₁₁H₁₃NO | 175.23 |
Key Differences :
- Substitution Position: The position of amino groups (3- vs. 4-) influences electronic properties and reactivity. For example, 4-aminophenyl derivatives exhibit stronger resonance effects due to para-substitution .
- Ring Systems : Replacement of one phenyl ring with heterocycles (e.g., pyridine in PHY0181846) alters solubility and biological activity .
Challenges :
- Steric hindrance in 3-aminophenyl derivatives may lower reaction yields compared to 4-substituted analogs.
- Electron-rich amino groups can deactivate electrophilic substitution reactions, necessitating protective strategies .
Physical and Chemical Properties
Notes:
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